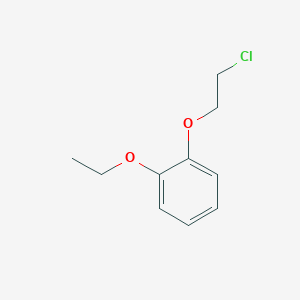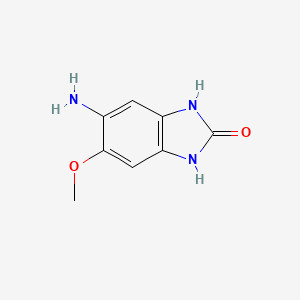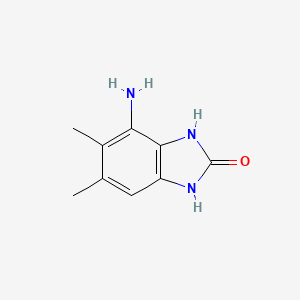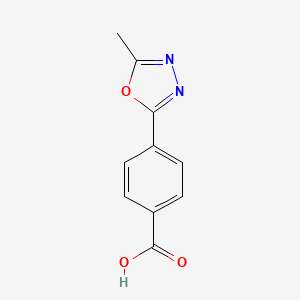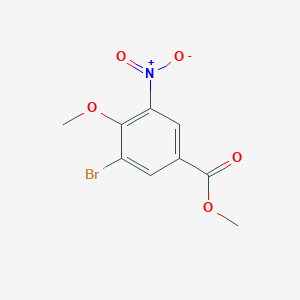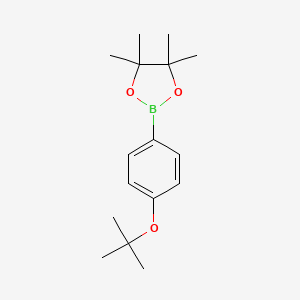
2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is likely to be an organic compound containing a boron atom. The presence of the tert-butoxy and phenyl groups suggest that it might be used in organic synthesis as a reagent or intermediate .
Molecular Structure Analysis
The compound likely contains a boron atom bonded to two oxygen atoms and a carbon atom, forming a 1,3,2-dioxaborolane ring. The phenyl and tert-butoxy groups are likely attached to the carbon atom .Chemical Reactions Analysis
The compound might participate in various organic reactions, particularly those involving the boron atom. Organoboron compounds are known to undergo reactions such as hydroboration and Suzuki coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Based on its structure, it’s likely to be a solid under standard conditions .Scientific Research Applications
Periodontitis Treatment
This compound has been utilized in the development of a reactive oxygen species (ROS)-responsive drug delivery system . By modifying hyaluronic acid with phenylboronic acid pinacol ester, researchers created curcumin-loaded nanoparticles (HA@CUR NPs) that release curcumin rapidly in a ROS environment, which is beneficial for treating periodontitis .
Organic Synthesis
As an intermediate in organic synthesis, 4-tert-Butoxyphenylboronic acid pinacol ester is crucial for constructing complex molecules. It’s particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs .
Suzuki-Miyaura Coupling
This compound serves as a substrate in the Suzuki-Miyaura coupling reaction, a pivotal method for forming carbon-carbon bonds in organic chemistry. It’s used to couple various aryl iodides, facilitating the synthesis of diverse organic compounds .
DYRK1A Inhibitors Synthesis
In the search for new therapeutic agents, 4-tert-Butoxyphenylboronic acid pinacol ester is employed in synthesizing pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs, which act as inhibitors of the DYRK1A enzyme .
Drug Delivery Systems
The compound’s ability to respond to oxidative stress environments makes it an excellent candidate for creating drug delivery systems that can release therapeutic agents in response to specific cellular conditions .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of dipeptides , suggesting that it may interact with amino acids or proteins in the body.
Mode of Action
It’s known that boronic acids and their derivatives can form reversible covalent complexes with various biological molecules, particularly those containing cis-diol groups, such as sugars and certain amino acids . This suggests that 4-tert-Butoxyphenylboronic acid pinacol ester may interact with its targets through similar mechanisms.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-14(2,3)18-13-10-8-12(9-11-13)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXCVJJOCYCOQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590561 | |
| Record name | 2-(4-tert-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
938063-51-5 | |
| Record name | 2-(4-tert-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










